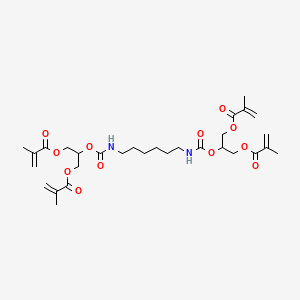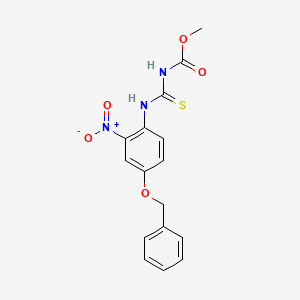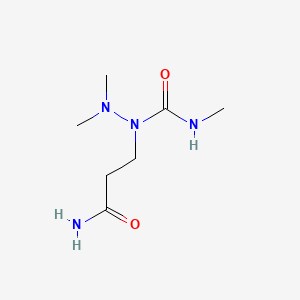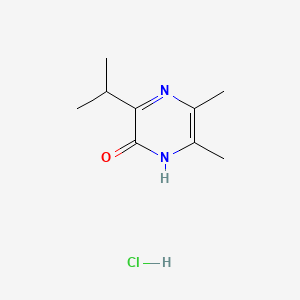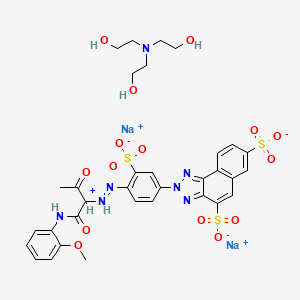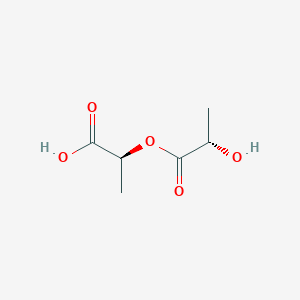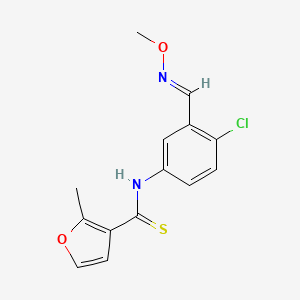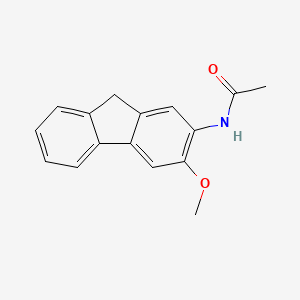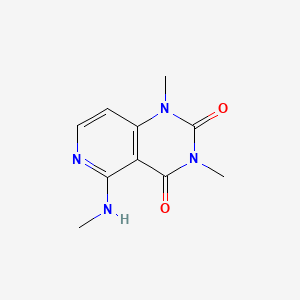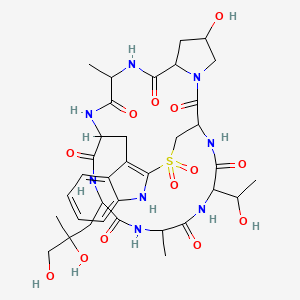
Phalloidinsulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phalloidinsulfone is a derivative of phalloidin, a bicyclic heptapeptide toxin found in the death cap mushroom (Amanita phalloides). Phalloidin is known for its ability to bind and stabilize filamentous actin (F-actin), preventing its depolymerization. This compound retains these properties and is used extensively in scientific research, particularly in the fields of cell biology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phalloidinsulfone can be synthesized through a series of chemical reactions starting from phalloidin. The synthesis involves the oxidation of the sulfur atom in phalloidin to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at room temperature to avoid decomposition of the peptide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Phalloidinsulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other higher oxidation states.
Reduction: Reduction reactions can revert the sulfone group back to the sulfide or thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phalloidinsulfone is widely used in scientific research due to its ability to bind and stabilize F-actin. Some of its applications include:
Cell Biology: Used to visualize and study the cytoskeleton in fixed and permeabilized cells.
Biochemistry: Employed in assays to quantify F-actin and study actin dynamics.
Medicine: Investigated for its potential therapeutic applications in diseases involving actin dysregulation.
Industry: Utilized in the development of diagnostic tools and imaging agents.
Mechanism of Action
Phalloidinsulfone exerts its effects by binding to F-actin and stabilizing its structure. This binding prevents the depolymerization of actin filaments, thereby maintaining the integrity of the cytoskeleton. The molecular targets of this compound are the actin subunits within the filament, and the binding occurs at specific sites that lock the subunits in place. This stabilization affects various cellular processes, including cell motility, division, and signaling.
Comparison with Similar Compounds
Phalloidinsulfone is similar to other phallotoxins, such as phalloidin and jasplakinolide, which also bind and stabilize F-actin. this compound is unique in its sulfone group, which imparts different chemical properties and reactivity. This uniqueness makes it a valuable tool in research, as it can be used to study the effects of actin stabilization under different conditions.
Similar Compounds
Phalloidin: The parent compound, known for its strong binding to F-actin.
Jasplakinolide: Another actin-stabilizing compound with a different binding mechanism.
Cytochalasins: Actin-binding compounds that inhibit polymerization rather than stabilizing filaments.
This compound’s distinct chemical structure and properties make it a versatile and valuable compound in scientific research, with applications spanning various fields of study.
Properties
CAS No. |
84313-39-3 |
|---|---|
Molecular Formula |
C35H48N8O13S |
Molecular Weight |
820.9 g/mol |
IUPAC Name |
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12,12-dioxo-12λ6-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C35H48N8O13S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)57(55,56)13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48) |
InChI Key |
DYDXUWVODFMNHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)S(=O)(=O)CC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


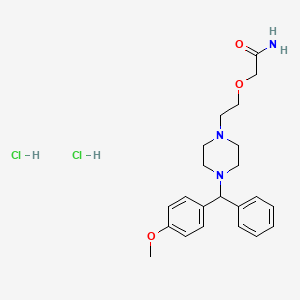

![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)
